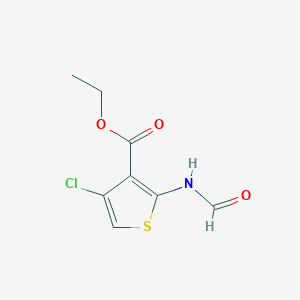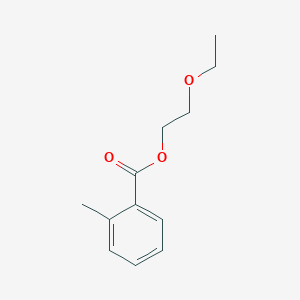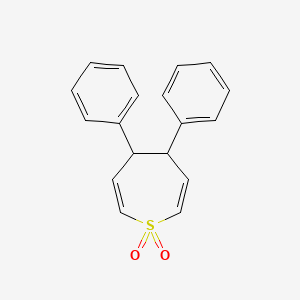
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione: is a heterocyclic compound that features a seven-membered ring containing sulfur and two carbonyl groups The presence of phenyl groups at the 4 and 5 positions adds to its structural complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base, followed by oxidation to introduce the carbonyl groups. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione exerts its effects is largely dependent on its interaction with molecular targets. The sulfur atom and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The phenyl groups may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4,5-Diphenylimidazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
4,5-Diphenyl-1H-pyrazole: Shares the diphenyl substitution but has a different ring structure and chemical properties.
Propiedades
Número CAS |
95495-90-2 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4,5-diphenyl-4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C18H16O2S/c19-21(20)13-11-17(15-7-3-1-4-8-15)18(12-14-21)16-9-5-2-6-10-16/h1-14,17-18H |
Clave InChI |
HNRQSGVNNZQGNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=CS(=O)(=O)C=CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
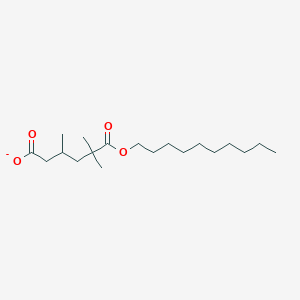
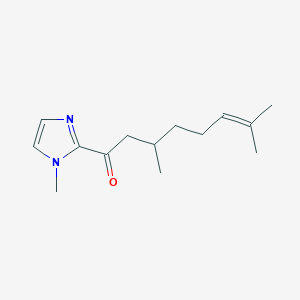

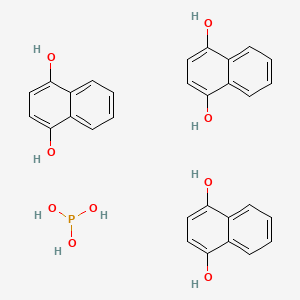

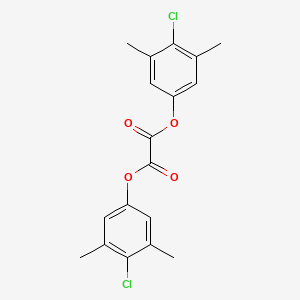
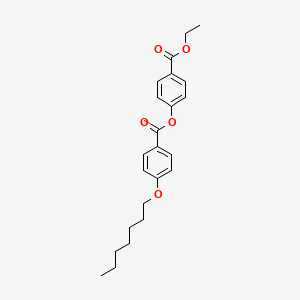
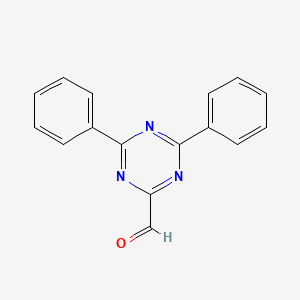
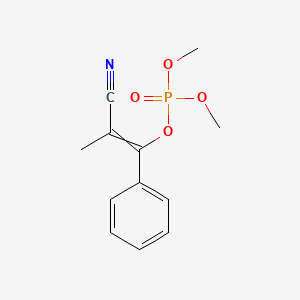
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
